molecular formula C13H11NO B2566157 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile CAS No. 1261739-08-5

2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile

Cat. No.: B2566157
CAS No.: 1261739-08-5
M. Wt: 197.237
InChI Key: RDPHCUSZZVTHEX-UHFFFAOYSA-N
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Description

2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile is an organic compound characterized by a naphthalene ring substituted with a hydroxymethyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile typically involves the reaction of 8-(hydroxymethyl)naphthalene with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 2-[8-(Carboxymethyl)naphthalen-2-yl]acetonitrile.

    Reduction: 2-[8-(Hydroxymethyl)naphthalen-2-yl]ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile is unique due to the presence of both the hydroxymethyl and acetonitrile groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[8-(hydroxymethyl)naphthalen-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-7-6-10-4-5-11-2-1-3-12(9-15)13(11)8-10/h1-5,8,15H,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPHCUSZZVTHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC#N)C(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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